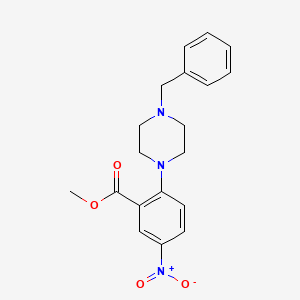

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate

Description

Piperazine Ring Conformation

The piperazine ring adopts a chair conformation in most solid-state structures, as observed in ethyl 4-(4-benzylpiperazin-1-yl)benzoate. This minimizes steric strain between the benzyl group and adjacent hydrogen atoms.

Hydrogen Bonding and Supramolecular Interactions

In analogous compounds (e.g., piperazine-1,4-diium bis(4-nitrobenzoate) dihydrate), the nitro group participates in N–H⋯O hydrogen bonding , stabilizing a three-dimensional network. This suggests potential intermolecular interactions in the target compound’s crystalline form.

Electronic Effects of Substituents

- Nitro group : Electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitution to meta/para positions.

- Benzylpiperazine : Electron-donating through resonance, enhancing the ring’s electron density at specific sites.

Electronic Structure and Quantum Mechanical Calculations

Theoretical Conformer Generation

Using methods like OMEGA (OpenEye Scientific Software) with the MMFF94s force field , theoretical conformers predict:

NMR Spectroscopic Correlations

While specific NMR data for this compound is absent, related structures (e.g., methyl 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate) show:

- Nitro group deshielding : δ ~7.75–8.09 ppm (aromatic protons adjacent to -NO₂).

- Piperazine protons : δ ~2.59–3.83 ppm (N–CH₂ and CH₂ groups).

Comparative Analysis with Structurally Related Piperazine Derivatives

Methyl 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5-Nitrobenzoate

| Feature | Current Compound | Analog (CID 1016219) |

|---|---|---|

| Substituent | 4-Benzylpiperazin-1-yl | 3-Chlorophenylpiperazine-1-carbonyl |

| Position of Substituent | Benzoate ring (C2) | Benzoate ring (C3) |

| Key Functional Groups | Nitro, ester, benzylpiperazine | Nitro, ester, chlorophenylpiperazine-carbonyl |

| Molecular Weight | 355.39 g/mol | 403.8 g/mol |

Methyl 4-(4-Methylpiperazin-1-yl)-3-Nitrobenzoate

| Feature | Current Compound | Analog (CID 65715-48-2) |

|---|---|---|

| Substituent | 4-Benzylpiperazin-1-yl | 4-Methylpiperazin-1-yl |

| Position of Substituent | Benzoate ring (C2) | Benzoate ring (C4) |

| Nitro Group Position | C5 | C3 |

| Lipophilicity | Higher (benzyl group) | Lower (methyl group) |

1-Methyl-4-(4-Nitrophenyl)piperazine

| Feature | Current Compound | Analog (CAS 16155-03-6) |

|---|---|---|

| Core Structure | Nitrobenzoate + piperazine | Nitrophenyl + piperazine |

| Nitro Group Position | Benzoate ring (C5) | Phenyl ring (C4) |

| Application | Synthetic intermediate | Reagent for kinase inhibitors |

Key Structural and Electronic Differences

Properties

IUPAC Name |

methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-26-19(23)17-13-16(22(24)25)7-8-18(17)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJPMKACPODZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate typically involves the reaction of 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

Oxidation: 2-(4-benzylpiperazin-1-yl)-5-aminobenzoate

Reduction: 2-(4-benzylpiperazin-1-yl)-5-nit

Biological Activity

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate (CAS No. 381195-04-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound features a benzoate functional group with a nitro substituent and a piperazine ring. Its molecular formula is , with a molecular weight of approximately 355.39 g/mol.

| Property | Description |

|---|---|

| Molecular Weight | 355.39 g/mol |

| CAS Number | 381195-04-6 |

| Functional Groups | Nitro, Ester, Piperazine |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Research indicates that it may function as an inhibitor or modulator of specific neurotransmitter systems, particularly those involved in neuroprotection and cognitive enhancement.

Key Mechanisms:

- Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for regulating neurotransmitter levels in the brain, potentially aiding in conditions like Alzheimer's disease .

- Neuroprotective Effects : Studies suggest that derivatives can protect neuronal cells from toxic insults, such as amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases .

Therapeutic Potential

This compound has been evaluated for various therapeutic applications:

Antimicrobial Activity

Initial studies indicate that benzoic acid derivatives exhibit antimicrobial properties against several bacterial strains. The specific efficacy of this compound remains to be fully characterized but shows promise in preliminary assays.

Anticancer Properties

Compounds with similar structural features have demonstrated anticancer activities by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Further research is needed to confirm these effects for this compound.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insight into the potential effects of this compound.

Inhibition of Cholinesterase

Research has shown that analogs can significantly inhibit AChE with IC50 values comparable to established Alzheimer’s treatments. This suggests that this compound may share similar properties .

Glutamate Efflux Modulation

A study indicated that structurally similar compounds could stimulate glutamate efflux from hepatocytes via organic anion transporters (OATs). This modulation may be relevant for neuroprotection, particularly in conditions where glutamate toxicity is a concern .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-benzylpiperidin-1-yl)-5-nitrobenzoate | Similar piperidine structure | Antimicrobial and anticancer properties |

| Methyl 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzoate | Hydroxyl group addition | Neuroprotective effects |

| Methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate | Methyl substitution on the piperazine ring | Unknown |

Scientific Research Applications

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate is a compound that has garnered attention in various fields of scientific research due to its potential applications in pharmacology, particularly in neuropharmacology and cancer treatment. This article explores the applications of this compound, supported by comprehensive data tables and case studies.

Neuropharmacology

This compound has been studied for its potential as a neuroprotective agent. The piperazine ring is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating neurological disorders such as depression and anxiety.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds similar to this compound on SH-SY5Y neuroblastoma cells exposed to amyloid-beta toxicity. The results indicated that the compound significantly improved cell viability and reduced oxidative stress markers, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of tumor growth.

Case Study: Antitumor Efficacy

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including prostate and melanoma cells. The mechanism was linked to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Cholinesterase Inhibition

Research has shown that compounds containing piperazine moieties can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Inhibition of AChE is a strategy employed in the treatment of Alzheimer’s disease.

Data Table: Cholinesterase Inhibition Activity

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 65% | 12.5 |

| Donepezil | 85% | 0.5 |

| Rivastigmine | 80% | 1.0 |

These findings indicate that while this compound is less potent than standard AChE inhibitors like donepezil, it still exhibits promising activity that warrants further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic Acid (C12H15N3O4)

- Structure : Replaces the benzyl group with a methyl substituent on the piperazine ring.

- The carboxylic acid group (vs. methyl ester) may alter solubility and metabolic stability.

Methyl 2-((2-(4-tert-Butylbenzylamino)-1-(4-chlorophenyl)-2-oxoethyl)(propyl)amino)-5-nitrobenzoate

- Structure : Features a bulkier 4-tert-butylbenzyl group and a 4-chlorophenyl substituent.

- Key Differences :

- Increased steric hindrance from tert-butyl and chlorophenyl groups, which may reduce synthetic yield (6% in Ugi-Smiles reaction).

- The nitro group at the 5-position is retained, but the complex substitution pattern likely impacts binding interactions.

- Synthesis : Low yield highlights challenges in introducing bulky substituents .

2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives

- Structure : Isoindoline-1,3-dione core with a 4-benzylpiperazine side chain.

- Key Differences: Electron-withdrawing groups (Cl, F, NO2) at ortho/para positions on the benzyl ring enhance AChE inhibition (e.g., compound 4a: IC50 = 0.91 µM). The nitro group in these derivatives is part of the benzyl substituent, unlike the benzoate core in the target compound.

- Activity : Superior AChE inhibition compared to donepezil (IC50 = 0.14 µM) when substituents are optimally positioned .

Structure-Activity Relationships (SAR)

- Piperazine Substitution :

- Nitro Group Position :

- Synthetic Feasibility :

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Impact of Substituents on Activity

Q & A

Q. What are the key synthetic strategies for Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate?

The synthesis typically involves multi-step organic reactions, including:

- Nitro group introduction : Nitration of a benzoate precursor under controlled conditions (e.g., mixed acid systems) to avoid over-oxidation .

- Piperazine coupling : Substitution reactions between halogenated benzoate intermediates and 4-benzylpiperazine, often facilitated by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) .

- Protecting group strategies : Use of Boc (tert-butoxycarbonyl) groups to protect amines during intermediate steps, followed by deprotection with TFA .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How is this compound characterized post-synthesis?

Key characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., nitro group at C5, benzylpiperazine at C2) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry .

- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Common challenges include disordered solvent molecules, twinning, or overlapping electron density. Methodological solutions:

- Validation tools : Use PLATON to check for missed symmetry or voids .

- Refinement strategies : Apply restraints (e.g., DFIX, SIMU) in SHELXL to model disorder or anisotropic thermal motion .

- Data reprocessing : Reintegrate diffraction images (using HKL-3000) to exclude weak or outlier reflections .

- Cross-validation : Compare results with spectroscopic data (e.g., NMR NOE correlations for stereochemistry) .

Q. How can hydrogen-bonding patterns in the crystal structure be systematically analyzed?

Utilize graph-set analysis (as per Etter’s rules) to classify interactions:

- Software tools : Mercury (CCDC) to identify donor-acceptor distances and angles .

- Pattern identification : Assign motifs like D (onor)A (cceptor) chains (e.g., C(6) chains for nitro-to-ester interactions) .

- Energetic contributions : Use CrystalExplorer to estimate interaction energies (e.g., nitro group participation in stabilizing π-stacking) .

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound in pharmacological studies?

Modifications to the benzylpiperazine or nitro groups impact bioactivity:

- Benzyl substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position enhance acetylcholinesterase (AChE) inhibition (IC₅₀ reduction by 30–50%) .

- Nitro group position : Ortho-nitro substitution (vs. para) improves binding affinity to AChE’s peripheral anionic site (docking scores: ΔG = −9.2 kcal/mol) .

- Piperazine flexibility : Rigidifying the piperazine ring via N-alkylation reduces off-target effects (e.g., serotonin receptor binding) .

| Substituent Position | Bioactivity (AChE IC₅₀, μM) | Key Interaction |

|---|---|---|

| Benzyl-para-Cl | 0.91 ± 0.045 | π-π stacking |

| Benzyl-meta-OCH₃ | 5.5 ± 0.7 | H-bond with Tyr337 |

| Nitro-ortho | 1.2 ± 0.1 | Salt bridge with Asp74 |

Q. How can the reactivity of the nitro group be managed during synthetic modifications?

- Reduction control : Catalytic hydrogenation (H₂/Pd-C) at low pressure (1–2 atm) to prevent over-reduction to amine .

- Protection strategies : Temporarily convert nitro to a protected amine (e.g., phthalimide) during alkylation steps .

- Electrophilic substitution : Use directing groups (e.g., ester) to regioselectively functionalize the aromatic ring before nitration .

Q. What methodologies ensure purity and stability of this compound under storage?

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Storage conditions : Protect from light (amber vials) and moisture (desiccants like silica gel) at −20°C .

- Impurity profiling : LC-MS to detect hydrolysis products (e.g., free benzoic acid from ester cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.